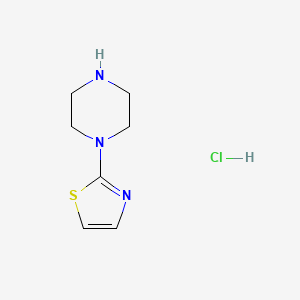

2-(Piperazin-1-yl)thiazole hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-piperazin-1-yl-1,3-thiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3S.ClH/c1-4-10(5-2-8-1)7-9-3-6-11-7;/h3,6,8H,1-2,4-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIHQYKGSYPXHRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=CS2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60634426 | |

| Record name | 1-(1,3-Thiazol-2-yl)piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

492431-13-7, 209733-13-1 | |

| Record name | Piperazine, 1-(2-thiazolyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=492431-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,3-Thiazol-2-yl)piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 2-(Piperazin-1-yl)thiazole hydrochloride

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(Piperazin-1-yl)thiazole Hydrochloride

Introduction

The piperazine moiety is a ubiquitous scaffold in medicinal chemistry, prized for its ability to modulate physicochemical properties and serve as a versatile linker.[1][2] When coupled with a thiazole ring—another heterocycle of significant pharmacological interest—the resulting structure, 2-(Piperazin-1-yl)thiazole, becomes a valuable building block for drug discovery programs.[3] This compound and its derivatives are explored in the development of agents targeting central nervous system disorders, kinase inhibitors, and various other bioactive molecules.[4]

This guide, intended for researchers and drug development professionals, provides a detailed exploration of the synthesis and comprehensive characterization of this compound. As a senior application scientist, the focus extends beyond mere procedural steps to elucidate the underlying chemical principles and rationale that govern the experimental choices, ensuring a reproducible and verifiable process.

Part 1: Synthesis Methodology

The synthesis of this compound is efficiently achieved through a two-step process: a nucleophilic aromatic substitution (SNAr) to form the core structure, followed by salt formation to yield the final hydrochloride product.

Principle and Rationale: Nucleophilic Aromatic Substitution (SNAr)

The core of this synthesis relies on the reaction between an electron-deficient heteroaromatic ring and a potent nucleophile.

-

The Substrate: 2-Chlorothiazole: The thiazole ring is inherently electron-deficient due to the electronegativity of the nitrogen and sulfur atoms. This effect is most pronounced at the C2 position, making it highly susceptible to nucleophilic attack. A halogen, such as chlorine, at this position serves as an excellent leaving group, further facilitating the substitution reaction. While other 2-halothiazoles could be used, 2-chlorothiazole is often selected for its balance of reactivity and commercial availability.

-

The Nucleophile: Piperazine: Piperazine is a symmetrical diamine with two secondary amine nitrogens that are strong nucleophiles.[5] In this reaction, one of these nitrogens attacks the electrophilic C2 of the thiazole ring.

The reaction is typically performed in the presence of a base (e.g., triethylamine, K₂CO₃) to neutralize the HCl generated in situ, driving the reaction to completion. The choice of solvent is critical; polar aprotic solvents like acetonitrile or polar protic solvents like ethanol can be effective, as they can solvate the ions formed during the reaction.[6]

Experimental Protocol

Step 1: Synthesis of 2-(Piperazin-1-yl)thiazole (Free Base)

Materials:

-

2-Chlorothiazole

-

Piperazine (anhydrous)

-

Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

-

Ethanol or Acetonitrile (anhydrous)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperazine (typically 2.0-3.0 molar equivalents to favor monosubstitution and act as a base).

-

Solvent Addition: Add anhydrous ethanol or acetonitrile to dissolve the piperazine.

-

Reagent Addition: While stirring, add 2-chlorothiazole (1.0 molar equivalent) dropwise to the solution. If using an external base like triethylamine (1.5 eq), it can be added at this stage.

-

Reaction Conditions: Heat the mixture to reflux (typically 80-85 °C) and maintain for 4-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Partition the resulting residue between ethyl acetate and water.

-

Separate the organic layer, and wash it sequentially with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude 2-(Piperazin-1-yl)thiazole as an oil or solid.

-

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary, though it is often of sufficient purity for the next step.

Step 2: Formation of this compound

Materials:

-

2-(Piperazin-1-yl)thiazole (from Step 1)

-

Hydrochloric acid (2M solution in diethyl ether or isopropanol)

-

Diethyl ether or Isopropanol (anhydrous)

-

Büchner funnel, filter paper.

Procedure:

-

Dissolution: Dissolve the purified 2-(Piperazin-1-yl)thiazole free base in a minimal amount of anhydrous diethyl ether or isopropanol.

-

Acidification: Slowly add a 2M solution of HCl in diethyl ether (or a similar ethereal/alcoholic solution) dropwise to the stirred solution at 0 °C.

-

Precipitation: The hydrochloride salt will precipitate out of the solution as a white or off-white solid.[7]

-

Isolation: Stir the resulting slurry for 30-60 minutes at 0 °C to ensure complete precipitation. Collect the solid by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material. Dry the product under vacuum to yield pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Part 2: Structural Elucidation and Purity Assessment

A rigorous characterization protocol is essential to confirm the identity, structure, and purity of the synthesized compound. Each technique provides a unique piece of evidence that, when combined, offers a self-validating confirmation of the target molecule.

Spectroscopic Analysis

2.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination.

-

¹H NMR: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the expected signals are:

-

Thiazole Protons: Two doublets in the aromatic region (typically δ 6.5-7.5 ppm), corresponding to the protons at the C4 and C5 positions of the thiazole ring.

-

Piperazine Protons: Two multiplets (often appearing as broad singlets or triplets) in the aliphatic region (δ 3.0-4.0 ppm). The protons adjacent to the thiazole ring (N1) will be deshielded and appear downfield compared to the protons adjacent to the protonated nitrogen (N4).

-

N-H Protons: A broad singlet, often significantly downfield (δ > 9.0 ppm), corresponding to the two N-H protons of the protonated piperazine ring. Its integration should correspond to 2H.

-

-

¹³C NMR: The carbon NMR spectrum confirms the carbon framework of the molecule.

-

Thiazole Carbons: The C2 carbon, directly attached to two heteroatoms and a nitrogen, will be the most downfield (δ > 160 ppm). The C4 and C5 carbons will appear in the aromatic region (δ 110-140 ppm).

-

Piperazine Carbons: Two distinct signals in the aliphatic region (δ 40-55 ppm) corresponding to the two sets of non-equivalent carbons in the piperazine ring.

-

2.1.2 Mass Spectrometry (MS)

MS is used to determine the molecular weight of the compound, confirming its elemental composition. Using Electrospray Ionization (ESI), the expected peak would be for the protonated molecule of the free base [M+H]⁺.

-

Molecular Formula (Free Base): C₇H₁₁N₃S[8]

-

Molecular Weight (Free Base): 169.25 g/mol [8]

-

Expected [M+H]⁺: m/z = 170.07

2.1.3 Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule.

-

N-H Stretch: A broad band in the range of 2400-3200 cm⁻¹ is characteristic of the ammonium (N⁺-H) salt. A sharper peak around 3300-3400 cm⁻¹ may also be present from the secondary amine.

-

C-H Stretch: Signals around 2850-3100 cm⁻¹ for aliphatic and aromatic C-H bonds.

-

C=N and C=C Stretch: Medium to strong absorptions in the 1500-1650 cm⁻¹ region, characteristic of the thiazole ring.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the final compound.

-

Method: A reverse-phase (RP) HPLC method is typically employed.[9]

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water and acetonitrile (MeCN), often with an additive like 0.1% formic acid or phosphoric acid to ensure good peak shape.[9]

-

Detection: UV detection at a wavelength where the thiazole ring absorbs strongly (e.g., 254 nm).

-

Expected Result: A pure sample should show a single major peak, allowing for purity calculation (e.g., >98%).

Summary of Characterization Data

| Parameter | Expected Value / Observation | Purpose |

| Appearance | White to off-white solid[7] | Physical Identification |

| Molecular Formula | C₇H₁₂ClN₃S | Elemental Composition |

| Molecular Weight | 205.71 g/mol [4] | Elemental Composition |

| ¹H NMR | Signals for thiazole, piperazine, and N-H protons at expected shifts. | Structural Confirmation |

| ¹³C NMR | Signals for all 5 unique carbons at expected shifts. | Carbon Skeleton Confirmation |

| MS (ESI+) | m/z = 170.07 ([M+H]⁺ of free base) | Molecular Weight Verification |

| IR (cm⁻¹) | ~2400-3200 (N⁺-H), ~1500-1650 (C=N, C=C) | Functional Group ID |

| HPLC Purity | >98% (by area at 254 nm) | Purity Assessment |

| Melting Point | Literature values can be used for comparison. | Purity and Identity Check |

Characterization Workflow Diagram

Caption: Comprehensive workflow for the characterization of the final product.

Conclusion

The synthesis of this compound is a robust and reproducible process grounded in the principles of nucleophilic aromatic substitution. This guide has detailed a field-proven protocol, emphasizing the rationale behind key experimental decisions. The subsequent characterization cascade, employing a suite of orthogonal analytical techniques including NMR, MS, IR, and HPLC, provides a self-validating system to unequivocally confirm the structure and purity of the final product. For researchers in drug discovery and development, a thorough understanding of this synthesis and characterization process is fundamental to utilizing this versatile chemical building block in the creation of novel therapeutic agents.

References

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [myskinrecipes.com]

- 5. researchgate.net [researchgate.net]

- 6. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 209733-13-1 CAS MSDS (1-(2-Thiazolyl)piperazine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. 1-(Thiazol-2-yl)piperazine | C7H11N3S | CID 911806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Separation of 1-(Thiazol-2-yl)piperazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

spectroscopic data (NMR, IR, MS) of 2-(Piperazin-1-yl)thiazole hydrochloride

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(Piperazin-1-yl)thiazole Hydrochloride

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the spectroscopic characterization of this compound (CAS No. 209733-13-1). This compound is a valuable heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents, including antipsychotic and antidepressant drugs.[1] A thorough understanding of its spectroscopic properties is paramount for confirming its identity, purity, and stability during the drug discovery and development process.

While a complete set of publicly available, peer-reviewed spectra for this specific salt is limited, this guide synthesizes foundational spectroscopic principles and data from analogous structures to present a reliable, predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Analysis

This compound possesses a thiazole ring linked at the 2-position to a piperazine moiety. The hydrochloride salt form ensures solubility in polar solvents, a common practice for amine-containing pharmaceuticals. The molecular formula is C₇H₁₂ClN₃S, corresponding to a molecular weight of 205.71 g/mol .[2]

For the purpose of spectroscopic analysis, the key structural features are:

-

The aromatic thiazole ring with two distinct proton environments (H-4 and H-5).

-

The saturated piperazine ring with two chemically different methylene (-CH₂-) groups due to their proximity to the electron-withdrawing thiazole ring.

-

The protonated secondary amine within the piperazine ring and the associated counter-ion (Cl⁻).

Figure 1: Structure of this compound with key atoms labeled for NMR correlation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For the hydrochloride salt, a polar deuterated solvent such as Deuterium Oxide (D₂O) or DMSO-d₆ is recommended. The data presented here are predicted for a DMSO-d₆ solution, which avoids the exchange of the N-H protons.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire a standard proton spectrum at 25 °C. Typical parameters include a 30-degree pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) and phase-correct the resulting spectrum. Calibrate the chemical shift axis using the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

Predicted ¹H NMR Data

| Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| H-a | ~9.50 (broad s) | Broad Singlet | 2H | - | Piperazine N⁺H₂ |

| H-b | ~7.25 | Doublet | 1H | J ≈ 3.6 Hz | Thiazole H-4 |

| H-c | ~6.95 | Doublet | 1H | J ≈ 3.6 Hz | Thiazole H-5 |

| H-d | ~3.60 | Triplet (broad) | 4H | J ≈ 5.0 Hz | Piperazine -CH₂- (adjacent to Thiazole) |

| H-e | ~3.20 | Triplet (broad) | 4H | J ≈ 5.0 Hz | Piperazine -CH₂- (adjacent to N⁺H₂) |

Interpretation and Expertise

-

Thiazole Protons (H-b, H-c): The protons on the thiazole ring are expected in the aromatic region. Based on data for unsubstituted thiazole, H-4 and H-5 appear as doublets due to coupling with each other.[3] The electron-donating piperazine group at C-2 will shield these protons, shifting them upfield compared to the parent thiazole. Their characteristic doublet pattern with a coupling constant of ~3.6 Hz is a key identifier for this ring system.

-

Piperazine Protons (H-d, H-e): The piperazine ring will exhibit two distinct signals. The four protons (H-d) on the carbons attached to the thiazole are deshielded by the aromatic ring's electronegativity and appear further downfield (~3.60 ppm). The other four protons (H-e) are adjacent to the protonated nitrogen, which also deshields them, but to a lesser extent, placing them around ~3.20 ppm. These signals are often broadened due to conformational exchange and nitrogen's quadrupolar moment.

-

Ammonium Protons (H-a): The two protons on the positively charged nitrogen will appear as a very broad singlet significantly downfield (~9.50 ppm) in DMSO-d₆. The broadness is due to chemical exchange and quadrupolar coupling. In D₂O, this signal would disappear due to rapid exchange with the solvent.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer, acquiring on the carbon channel (~100 MHz).

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Processing: Process the data similarly to the ¹H spectrum, referencing the DMSO-d₆ solvent peak at δ 39.52 ppm.

Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~168.0 | Thiazole C-2 (attached to N) |

| ~138.5 | Thiazole C-4 |

| ~110.0 | Thiazole C-5 |

| ~48.0 | Piperazine -CH₂- (adjacent to Thiazole) |

| ~43.5 | Piperazine -CH₂- (adjacent to N⁺H₂) |

Interpretation and Expertise

-

Thiazole Carbons: The C-2 carbon, directly attached to three heteroatoms (two nitrogens and a sulfur), is the most deshielded and appears furthest downfield (~168.0 ppm). The C-4 and C-5 carbons appear in the aromatic region, with their specific shifts influenced by the piperazine substituent.[4]

-

Piperazine Carbons: The chemical shifts for the piperazine carbons are predicted based on the known value for piperazine itself (~45 ppm) and the electronic effects of the substituents.[5] The carbons adjacent to the electron-withdrawing thiazole ring (C-d) are expected to be slightly more deshielded than those adjacent to the protonated nitrogen (C-e).

Infrared (IR) Spectroscopy

IR spectroscopy provides critical information about the functional groups present in a molecule.

Experimental Protocol: ATR-IR

-

Sample Preparation: Place a small, solid sample of this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Processing: A background spectrum is automatically subtracted from the sample spectrum.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 2700 | Strong, Broad | N⁺-H stretch from the secondary ammonium salt |

| ~3050 | Medium | Aromatic C-H stretch (Thiazole) |

| ~2950 - 2850 | Medium | Aliphatic C-H stretch (Piperazine) |

| ~1600 | Medium | C=N stretch of the Thiazole ring |

| ~1520 | Medium | C=C stretch of the Thiazole ring |

| ~1250 | Strong | C-N stretch (Aryl-N and Aliphatic-N) |

Interpretation and Expertise

-

N⁺-H Stretch: The most prominent and diagnostic feature will be a very broad and strong absorption band in the 3100-2700 cm⁻¹ region. This is characteristic of an ammonium salt and is a clear indicator of the hydrochloride form of the compound.

-

C-H Stretches: Sharp, medium-intensity peaks just above 3000 cm⁻¹ correspond to the C-H bonds on the thiazole ring, while those just below 3000 cm⁻¹ are from the piperazine C-H bonds.

-

Thiazole Ring Vibrations: The C=N and C=C stretching vibrations within the thiazole ring are expected in the 1600-1500 cm⁻¹ fingerprint region.

-

C-N Stretches: Strong absorptions corresponding to the C-N bonds of the piperazine and its connection to the thiazole ring will be present in the 1300-1200 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering structural clues. Electrospray Ionization (ESI) is the preferred method for this hydrochloride salt, as it is a soft ionization technique suitable for polar, pre-charged molecules.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile/water.

-

Instrumentation: Introduce the sample into an ESI-equipped mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

-

Data Acquisition: Acquire the spectrum in positive ion mode. The instrument will detect the protonated free base [M+H]⁺.

-

Tandem MS (MS/MS): To study fragmentation, the [M+H]⁺ ion can be isolated and subjected to collision-induced dissociation (CID) to generate a product ion spectrum.

Predicted Mass Spectrometry Data

The mass spectrum will not show the intact salt (205.71 amu). Instead, it will show the protonated free base, which has a molecular formula of C₇H₁₁N₃S and a monoisotopic mass of 169.07 g/mol .[6]

| m/z (mass-to-charge) | Assignment |

| ~170.08 | [M+H]⁺, Protonated molecular ion of the free base (C₇H₁₂N₃S⁺) |

| ~127.05 | [M+H - C₂H₅N]⁺, Loss of an ethylenimine fragment from piperazine |

| ~99.04 | [M+H - C₄H₇N₂]⁺, Thiazole ring fragment |

| ~85.03 | [C₄H₉N₂]⁺, Piperazine ring fragment after alpha-cleavage |

Proposed Fragmentation Pathway

The primary fragmentation of piperazine derivatives involves alpha-cleavage, which is the breaking of a C-C bond adjacent to the nitrogen atom.[7] For 2-(piperazin-1-yl)thiazole, the fragmentation of the [M+H]⁺ ion would likely proceed via cleavage of the piperazine ring.

Figure 2: A simplified, plausible fragmentation pathway for the protonated molecular ion of 2-(piperazin-1-yl)thiazole.

Summary and Conclusion

The structural confirmation of this compound can be confidently achieved through a combination of spectroscopic techniques.

-

¹H NMR will confirm the presence and connectivity of the thiazole and piperazine protons, with characteristic doublets for the thiazole ring and two distinct signals for the piperazine methylenes.

-

¹³C NMR will verify the carbon skeleton, most notably the highly deshielded C-2 of the thiazole ring.

-

IR Spectroscopy will provide definitive evidence of the ammonium salt functional group through its characteristic broad N⁺-H stretching band.

-

Mass Spectrometry (ESI+) will confirm the molecular weight of the free base via the [M+H]⁺ ion at m/z ≈ 170.08.

This guide provides a robust framework for the analysis of this compound. By understanding these predicted spectroscopic signatures, researchers can effectively validate the synthesis and purity of this important chemical intermediate, ensuring the integrity of their subsequent research and development activities.

References

- 1. researchgate.net [researchgate.net]

- 2. 1-(2-Thiazolyl)piperazine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. Thiazole(288-47-1) 1H NMR spectrum [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. Piperazine(110-85-0) 13C NMR spectrum [chemicalbook.com]

- 6. 1-(Thiazol-2-yl)piperazine | C7H11N3S | CID 911806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-depth Technical Guide to the Crystal Structure Analysis of 2-(Piperazin-1-yl)thiazole Hydrochloride

A Senior Application Scientist's Perspective on Methodologies and Structural Insights for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and rationale behind the single-crystal X-ray diffraction (SC-XRD) analysis of 2-(Piperazin-1-yl)thiazole hydrochloride. While a specific crystal structure for this compound is not publicly available at the time of this writing, this document serves as a detailed procedural roadmap and an illustrative case study for researchers, scientists, and drug development professionals. By synthesizing established crystallographic principles with practical insights, this guide explains the critical steps from crystallization to structure elucidation and interpretation. The narrative emphasizes the causality behind experimental choices, ensuring a self-validating system of protocols. This guide is designed to be a valuable resource for those engaged in the structural characterization of small organic molecules, particularly active pharmaceutical ingredients (APIs) and their intermediates.

Introduction: The Significance of Structural Clarity

This compound is a heterocyclic compound of interest in medicinal chemistry, often serving as a key intermediate in the synthesis of pharmaceuticals.[1] The thiazole and piperazine moieties are common scaffolds in a variety of biologically active molecules. The formation of a hydrochloride salt is a common strategy in drug development to improve the solubility, stability, and bioavailability of amine-containing active pharmaceutical ingredients (APIs).[2]

The three-dimensional arrangement of atoms in the solid state, or the crystal structure, governs many of the physicochemical properties of a compound, including its melting point, solubility, dissolution rate, and stability.[3][4] Therefore, a detailed understanding of the crystal structure of this compound is paramount for its effective utilization in drug development. Single-crystal X-ray diffraction (SC-XRD) is the definitive method for obtaining this information, providing unambiguous insights into molecular conformation, intermolecular interactions, and packing motifs at atomic resolution.[5][6] This guide will walk through the process of a hypothetical crystal structure analysis of this compound, from obtaining suitable crystals to interpreting the final structural model.

Part I: The Art and Science of Crystallization

The primary bottleneck in any SC-XRD study is obtaining high-quality single crystals.[7][8] For this compound, a small organic salt, several crystallization techniques can be employed. The choice of solvent is critical and is often determined empirically.[9]

Step-by-Step Crystallization Protocols

a) Slow Evaporation:

-

Prepare a saturated or near-saturated solution of the compound in a suitable solvent (e.g., methanol, ethanol, or a mixture such as ethanol/water).

-

Filter the solution to remove any particulate matter.

-

Transfer the solution to a clean vial, cover it loosely with a cap or parafilm with a few pinholes.

-

Allow the solvent to evaporate slowly at a constant temperature. Crystals should form over a period of days to weeks.

Causality: Slow evaporation maintains a state of supersaturation for an extended period, which favors the growth of a few large, well-ordered crystals rather than rapid precipitation of many small crystals.[9]

b) Vapor Diffusion:

-

Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is soluble (e.g., ethanol).

-

Place this solution in a small, open vial.

-

Place the small vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble (e.g., diethyl ether).

-

The anti-solvent vapor will slowly diffuse into the solvent, reducing the solubility of the compound and inducing crystallization.[9]

Causality: This method provides a very slow and controlled change in solvent composition, which is ideal for growing high-quality crystals from small amounts of material.[9]

c) Cooling Crystallization:

-

Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

-

Slowly cool the solution to room temperature, and then to a lower temperature (e.g., in a refrigerator or freezer).

Causality: The solubility of most organic compounds decreases with temperature. Slow cooling allows for the gradual formation of crystals.[10]

Caption: Workflow for the crystallization of small molecules.

Part II: Illuminating the Structure - Data Collection and Processing

Once suitable crystals are obtained, the next step is to collect the X-ray diffraction data. This is typically done using a modern single-crystal X-ray diffractometer.[5][11]

Experimental Protocol for SC-XRD Data Collection

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is selected and mounted on a goniometer head.[12]

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms and protect it from radiation damage. The diffractometer, equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector, rotates the crystal while irradiating it with X-rays.[13] A series of diffraction images are collected at different crystal orientations.

-

Data Processing: The collected images are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots.[14] This step involves indexing the diffraction pattern, integrating the intensities of the reflections, and applying various corrections (e.g., for absorption).

Causality: The diffraction pattern is a unique fingerprint of the crystal's internal structure. The positions of the spots are related to the size and shape of the unit cell, while their intensities are related to the arrangement of atoms within the unit cell.[15]

Caption: The single-crystal X-ray diffraction data collection workflow.

Part III: From Data to Model - Structure Solution and Refinement

The final step is to solve and refine the crystal structure using the processed diffraction data. This is a computational process that transforms the reflection data into a 3D atomic model.[16]

Protocol for Structure Solution and Refinement

-

Structure Solution: The "phase problem" is solved using either direct methods or Patterson methods to obtain an initial electron density map.[16] This map reveals the positions of the heavier atoms (S, Cl, N, C).

-

Model Building: An initial model of the molecule is built into the electron density map.

-

Structure Refinement: The atomic coordinates and displacement parameters are refined using a least-squares method to improve the agreement between the calculated and observed diffraction data.[16] Hydrogen atoms are typically located in the difference Fourier map or placed in calculated positions.

-

Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Causality: The goal of refinement is to find the atomic arrangement that best reproduces the experimentally measured diffraction pattern.[17]

Illustrative Structural Analysis of this compound

As no experimental data is available, the following is a hypothetical but plausible analysis based on known chemical principles and data for similar structures found in the Cambridge Structural Database (CSD).[18][19][20]

Hypothetical Crystallographic Data

| Parameter | Hypothetical Value |

| Chemical Formula | C₇H₁₂ClN₃S |

| Formula Weight | 205.71 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.0 |

| c (Å) | 10.0 |

| β (°) | 105 |

| Volume (ų) | 985 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.387 |

| R-factor (%) | 4.5 |

| Goodness-of-fit | 1.05 |

Molecular Conformation and Intermolecular Interactions

In this hypothetical structure, the piperazine ring would likely adopt a chair conformation, which is its most stable form. The thiazole ring is planar. The protonation of one of the piperazine nitrogen atoms by the hydrochloric acid would be confirmed by the location of the hydrogen atom and the bond lengths and angles around that nitrogen.

The most significant intermolecular interactions would be the hydrogen bonds involving the protonated piperazinium group, the other piperazine nitrogen, and the chloride anion. Specifically, N-H···Cl hydrogen bonds would be expected to be a dominant feature in the crystal packing.[21][22] These strong, charge-assisted hydrogen bonds play a crucial role in stabilizing the crystal lattice.[23]

Caption: A schematic of potential hydrogen bonding in the crystal lattice.

Conclusion: From Structure to Application

The comprehensive crystal structure analysis of a pharmaceutical intermediate like this compound provides invaluable information for drug development. It confirms the molecular structure, reveals the conformational preferences of the molecule, and provides a detailed map of the intermolecular interactions that hold the crystal together. This knowledge is critical for understanding and controlling the solid-state properties of the material, which ultimately impact its performance as a drug substance. The methodologies outlined in this guide represent a robust framework for obtaining and interpreting this vital structural information.

References

- 1. Cambridge Structural Database | re3data.org [re3data.org]

- 2. pharmainfonepal.com [pharmainfonepal.com]

- 3. migrationletters.com [migrationletters.com]

- 4. zienjournals.com [zienjournals.com]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 9. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 12. fiveable.me [fiveable.me]

- 13. crystallography.fr [crystallography.fr]

- 14. portlandpress.com [portlandpress.com]

- 15. pulstec.net [pulstec.net]

- 16. youtube.com [youtube.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 19. Cambridge Structural Database | Information Systems & Technology [ist.mit.edu]

- 20. Cambridge Structural Database | Ithaca College [ithaca.edu]

- 21. researchgate.net [researchgate.net]

- 22. Chloride ions as integral parts of hydrogen bonded networks in aqueous salt solutions: the appearance of solvent separated anion pairs - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 23. researchgate.net [researchgate.net]

mechanism of action of 2-(Piperazin-1-yl)thiazole hydrochloride

An In-depth Technical Guide to the 2-(Piperazin-1-yl)thiazole Scaffold: From Known Bioactivities to Mechanistic Elucidation

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These "privileged scaffolds" serve as versatile foundations for the development of novel therapeutics across a wide range of diseases. The 2-(piperazin-1-yl)thiazole moiety is one such scaffold. Its constituent parts—the thiazole ring and the piperazine ring—are individually recognized for their significant roles in pharmacologically active agents.[1][2] The thiazole ring is a core component of Vitamin B1 and is found in drugs targeting ailments from inflammation to cancer, while the piperazine ring is a common feature in drugs affecting the central nervous system (CNS).[2][3]

The hydrochloride salt, 2-(Piperazin-1-yl)thiazole hydrochloride, often serves as a crucial starting material or intermediate in the synthesis of these more complex molecules.[4][5] While a detailed mechanism of action for this specific parent compound is not extensively documented, an analysis of its derivatives provides a compelling roadmap of its potential therapeutic applications. This guide will synthesize the current understanding of the biological activities exhibited by compounds containing the 2-(piperazin-1-yl)thiazole core and, adopting the perspective of a senior application scientist, will propose a rigorous, multi-stage experimental framework to systematically elucidate the mechanism of action for novel compounds built upon this promising scaffold.

Part 1: A Review of the Biological Activities of 2-(Piperazin-1-yl)thiazole Derivatives

The versatility of the 2-(piperazin-1-yl)thiazole scaffold is demonstrated by the diverse biological activities of its derivatives. These activities span multiple therapeutic areas, suggesting that the core structure can be readily modified to interact with a variety of biological targets.

Antimicrobial and Antifungal Properties

Several studies have reported the synthesis of 2-(piperazin-1-yl)thiazole derivatives with notable antimicrobial and antifungal activities. In one such study, new disubstituted piperazines were synthesized and evaluated for their efficacy against a panel of bacteria and fungi. One of the most potent compounds demonstrated greater efficacy against methicillin-resistant Staphylococcus aureus (MRSA) than ampicillin.[6] The same study employed molecular docking to predict the mechanism of this antibacterial and antifungal activity, suggesting that the compounds may target E. coli MurB, Candida albicans CYP51, and dihydrofolate reductase.[6] This suggests that the scaffold can be oriented to disrupt essential microbial metabolic pathways.

Anticancer Activity and Kinase Inhibition

The 2-(piperazin-1-yl)thiazole core is also a key component in the design of novel anticancer agents. A study detailing the synthesis of piperazine-based bis(thiazole) hybrids identified a compound that exhibited potent inhibitory activity against HCT116 (colon), HEPG2 (liver), and MCF7 (breast) cancer cell lines.[7] Mechanistic studies on these compounds revealed that they function as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), with the most active compound showing an IC₅₀ value of 1.2 nM, comparable to the established EGFR inhibitor Erlotinib.[7] The study further demonstrated that this inhibition leads to caspase-dependent apoptosis in cancer cells.[7] This highlights the scaffold's potential in the development of targeted cancer therapies, particularly as kinase inhibitors.[4]

Antinociceptive and Central Nervous System (CNS) Activity

The piperazine moiety has a long history in the development of CNS-active drugs.[2] It is therefore not surprising that derivatives of 2-(piperazin-1-yl)thiazole have been investigated for their effects on the nervous system. A study focused on the synthesis and antinociceptive effects of thiazole-piperazine derivatives found that several compounds exhibited significant pain-relief properties in animal models.[2] Mechanistic investigations involving naloxone, an opioid receptor antagonist, indicated that the antinociceptive effects of these compounds are mediated through the opioidergic system.[2][8] Molecular docking studies further supported these findings, showing favorable interactions with µ- and δ-opioid receptors.[8] This line of research underscores the utility of the scaffold in designing novel analgesics and other CNS-targeted agents.[4]

| Derivative Class | Biological Activity | Potential Molecular Target(s) | Reported IC₅₀ / Activity | Reference |

| Disubstituted Piperazines | Antibacterial (MRSA) | MurB | More potent than ampicillin | [6] |

| Disubstituted Piperazines | Antifungal | CYP51, DHFR | Potent activity observed | [6] |

| Piperazine-based bis(thiazole) | Anticancer (HCT116) | EGFR | IC₅₀ = 8.51 ± 2.5 µM | [7] |

| Piperazine-based bis(thiazole) | EGFR Inhibition | EGFR | IC₅₀ = 1.2 nM | [7] |

| Thiazole-Piperazine Hybrids | Antinociceptive | Opioid Receptors (µ, δ) | Significant MPE% increase | [2][8] |

Part 2: A Proposed Experimental Workflow for Mechanistic Elucidation

Given the diverse bioactivities of its derivatives, a systematic approach is required to determine the precise mechanism of action (MoA) for any novel compound based on the 2-(piperazin-1-yl)thiazole scaffold. The following workflow outlines a logical progression from broad, hypothesis-generating screens to specific target validation and pathway analysis.

Figure 1: Proposed experimental workflow for MoA elucidation.

This workflow is designed to be a self-validating system. The initial broad screening in Stage 1 generates hypotheses that are then tested with orthogonal, specific assays in Stage 2. A confirmed target from Stage 2 is then placed into its biological context in Stage 3, where its impact on cellular signaling networks and phenotypes is investigated.

As an illustrative example based on the literature, if a novel derivative showed anti-proliferative effects in Stage 1, it would be screened against a kinase panel in Stage 2. If a hit against EGFR was confirmed, Stage 3 would involve analyzing the downstream MAPK and PI3K/Akt signaling pathways.

Figure 2: Hypothetical inhibition of the EGFR signaling pathway.

Part 3: Key Experimental Protocols

To ensure the practical application of the proposed workflow, this section provides detailed, step-by-step methodologies for foundational experiments.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the cytotoxic or cytostatic effects of a compound on a cell line.

1. Cell Seeding:

-

Culture cells (e.g., HCT116) to ~80% confluency.

-

Trypsinize, neutralize, and count the cells.

-

Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C, 5% CO₂.

2. Compound Treatment:

-

Prepare a 2X serial dilution of the 2-(piperazin-1-yl)thiazole derivative in culture medium, starting from a high concentration (e.g., 200 µM). Include a vehicle control (e.g., 0.1% DMSO).

-

Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

-

Incubate for 48-72 hours.

3. MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 10 µL of the MTT solution to each well.

-

Incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

4. Solubilization and Measurement:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes.

-

Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

-

Normalize the absorbance values to the vehicle control wells.

-

Plot the percentage of cell viability against the log of the compound concentration and fit a dose-response curve to calculate the IC₅₀ value.

Protocol 2: Western Blot Analysis of ERK1/2 Phosphorylation

This protocol validates if a compound inhibits a signaling pathway, such as the MAPK/ERK pathway downstream of EGFR.

1. Cell Lysis:

-

Seed and treat cells with the compound (at its IC₅₀ and 10X IC₅₀) and a positive control (e.g., EGF stimulation) for a short duration (e.g., 15-30 minutes).

-

Wash cells with ice-cold PBS.

-

Lyse the cells on ice using 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

2. SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Load samples onto a 10% SDS-polyacrylamide gel and run until the dye front reaches the bottom.

-

Transfer the proteins from the gel to a PVDF membrane.

3. Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., at a 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

4. Detection and Re-probing:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Image the resulting signal using a chemiluminescence detector.

-

To normalize, strip the membrane and re-probe with an antibody for total ERK1/2.

Conclusion

The 2-(piperazin-1-yl)thiazole scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The diverse biological activities of its derivatives—spanning antimicrobial, anticancer, and antinociceptive applications—strongly indicate that this core structure can be effectively tailored to interact with a wide array of biological targets. While the precise mechanism of action for the parent hydrochloride compound remains to be fully elucidated, the experimental framework proposed in this guide provides a clear and robust strategy for characterizing novel derivatives. By systematically progressing from broad phenotypic screening to specific target validation and pathway analysis, researchers can unlock the full therapeutic potential of this privileged chemical scaffold, paving the way for the development of next-generation medicines.

References

- 1. Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [myskinrecipes.com]

- 5. Cas 42270-37-1,1-(2-Thiazolyl)piperazine | lookchem [lookchem.com]

- 6. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Piperazinylthiazole Scaffold: A Privileged Framework for Next-Generation Therapeutics

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Emergence of a Versatile Pharmacophore

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with enhanced therapeutic efficacy and improved safety profiles is paramount. Within this quest, certain chemical scaffolds have emerged as "privileged structures" due to their ability to interact with multiple biological targets, offering a fertile ground for the development of diverse pharmacological agents.[1][2] The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a quintessential example of such a scaffold, gracing the structures of numerous clinically approved drugs.[][4] Its unique physicochemical properties, including its basicity, conformational flexibility, and capacity for hydrogen bonding, allow it to modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing solubility and bioavailability.[1][5]

When this versatile piperazine moiety is coupled with a thiazole ring—a five-membered aromatic heterocycle containing sulfur and nitrogen—a powerful pharmacophore is born: the piperazinylthiazole scaffold. Thiazole and its derivatives are themselves cornerstones in drug discovery, known for a wide spectrum of biological activities.[6][7] The fusion of these two potent heterocyclic systems has unlocked a new dimension of therapeutic potential, leading to the discovery of compounds with significant antimicrobial, anticancer, and neuroprotective properties.[8][9]

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the therapeutic potential of piperazinylthiazole scaffolds. Moving beyond a mere recitation of facts, this document delves into the causality behind experimental choices, presents self-validating protocols, and is grounded in authoritative scientific literature to offer a holistic and actionable understanding of this promising class of compounds.

I. Synthesis of the Piperazinylthiazole Core: A Modular Approach

The construction of piperazinylthiazole derivatives is typically achieved through a convergent synthetic strategy, where the piperazine and thiazole moieties are synthesized separately and then coupled. This modular approach offers the flexibility to introduce a wide range of substituents on both rings, enabling the systematic exploration of the structure-activity relationship (SAR).

A. Synthesis of the N-Arylpiperazine Intermediate

A common and effective method for the synthesis of N-arylpiperazines involves the reaction of an appropriate aniline with bis(2-chloroethyl)amine hydrochloride.[10] The use of a high-boiling point solvent, such as diethylene glycol monomethyl ether, at elevated temperatures has been shown to provide good yields without the need for a base, which can sometimes lead to side reactions.[10]

Experimental Protocol: Synthesis of N-Arylpiperazine [10]

-

Reaction Setup: In a flask equipped with a condenser and under a dry nitrogen atmosphere, combine the desired aniline (1.0 equivalent) and bis(2-chloroethyl)amine hydrochloride (1.0 equivalent) in diethylene glycol monomethyl ether.

-

Heating: Heat the reaction mixture to 150°C and maintain this temperature for 6-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Isolation of the Hydrochloride Salt: Upon completion, cool the mixture to room temperature. Dissolve the mixture in a minimal amount of methanol and precipitate the N-arylpiperazine hydrochloride salt by adding diethyl ether.

-

Purification: Collect the precipitate by filtration and wash with diethyl ether.

-

Formation of the Free Amine: To obtain the free base, dissolve the hydrochloride salt in water, basify with a sodium carbonate solution, and extract the N-arylpiperazine with an organic solvent such as ethyl acetate.

-

Final Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified N-arylpiperazine. Further purification can be achieved by column chromatography if necessary.

B. Synthesis of the 2-Aminothiazole Intermediate via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and highly efficient method for constructing the thiazole ring.[6][7][11] It involves the condensation of an α-haloketone with a thioamide, most commonly thiourea, to yield a 2-aminothiazole derivative.[6][12] The reaction is robust, high-yielding, and can be performed under mild conditions.[6][13]

Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole [6]

-

Reactant Combination: In a suitable reaction vessel (e.g., a 20 mL scintillation vial), combine 2-bromoacetophenone (1.0 equivalent) and thiourea (1.5 equivalents).

-

Solvent Addition: Add methanol as the solvent and a magnetic stir bar.

-

Heating and Reaction: Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes. The thiazole product is often poorly soluble in water and will precipitate from the reaction mixture.[6]

-

Cooling and Neutralization: Remove the reaction from the heat and allow it to cool to room temperature. Pour the contents into a beaker containing a 5% aqueous solution of sodium carbonate (Na2CO3) to neutralize the hydrobromic acid formed during the reaction and precipitate the product.

-

Isolation and Purification: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake with water to remove any remaining salts.

-

Drying and Characterization: Air-dry the collected solid on a watch glass. Once dry, determine the mass, calculate the percent yield, and characterize the product by methods such as melting point determination, TLC, and NMR spectroscopy.

C. Coupling of the Piperazine and Thiazole Moieties

The final step in constructing the piperazinylthiazole scaffold involves coupling the synthesized N-arylpiperazine and 2-aminothiazole derivatives. A common method to achieve this is through an amide bond formation, where the 2-aminothiazole is first acylated with a haloacetyl chloride (e.g., chloroacetyl chloride), followed by a nucleophilic substitution reaction with the N-arylpiperazine.

Experimental Workflow: Synthesis of Piperazinylthiazole Derivatives

Caption: General workflow for the synthesis of piperazinylthiazole scaffolds.

II. Therapeutic Applications: A Multi-pronged Approach to Disease

The unique structural features of the piperazinylthiazole scaffold have rendered it a versatile platform for targeting a wide array of diseases. Extensive research has demonstrated its potential in antimicrobial, anticancer, and neuroprotective applications.

A. Antimicrobial Activity: A New Weapon in the Fight Against Resistance

The rise of antimicrobial resistance is a global health crisis, necessitating the urgent development of new classes of antimicrobial agents. Piperazinylthiazole derivatives have shown considerable promise in this area, exhibiting activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and mycobacteria.[8][14][15]

Some derivatives have demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics like chloramphenicol.[8] For instance, certain trisubstituted 2-piperazinyl thiazoles have shown an MIC of 32 µM against Listeria monocytogenes, equivalent to that of chloramphenicol.[8] Furthermore, dihydrobenzothiazole-coupled N-piperazinyl acetamides have exhibited strong antibacterial action with zones of inhibition in the range of 10-15 mm and moderate antitubercular activity (MIC: 6.25 µg/mL) against Mycobacterium tuberculosis H37Rv.[14]

Experimental Protocol: Broth Microdilution Method for MIC Determination [16][17]

-

Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a suitable broth medium (e.g., cation-adjusted Mueller-Hinton broth) in a 96-well microdilution plate.[16][17]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard. Dilute the standardized inoculum to the appropriate concentration for testing.[17]

-

Inoculation: Inoculate each well of the microdilution plate with the standardized bacterial suspension. Include a growth control (broth and inoculum, no drug) and a sterility control (broth only).[16]

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C) for 16-24 hours.[17]

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.[16]

Table 1: Selected Antimicrobial Activities of Piperazinylthiazole Derivatives

| Compound Class | Target Organism | Activity Metric | Value | Reference |

| Trisubstituted 2-piperazinyl thiazoles | L. monocytogenes | MIC | 32 µM | [8] |

| Trisubstituted 2-piperazinyl thiazoles | S. aureus ATCC 25923 | MIC | 256 µM | [8] |

| Dihydrobenzothiazole-piperazinyl acetamides | M. tuberculosis H37Rv | MIC | 6.25 µg/mL | [14] |

| Piperazinyl-pyrazolyl-2-hydrazinyl thiazoles | M. tuberculosis H37Rv | MIC | 1.6 µg/mL | [17] |

B. Anticancer Potential: Targeting Malignant Cell Proliferation

The piperazine moiety is a common feature in many anticancer drugs, and its incorporation into the thiazole scaffold has yielded compounds with potent cytotoxic activity against various cancer cell lines.[18][19][20] These derivatives have been shown to induce apoptosis (programmed cell death) and inhibit key signaling pathways that are often dysregulated in cancer.[19][21][22]

The mechanisms of action are multifaceted, with some compounds inhibiting the PI3K/AKT pathway, Src family kinases, and the BCR-ABL pathway.[21] Others have been shown to suppress the activation of the NF-κB signaling pathway, which is linked to cancer cell proliferation and drug resistance.[22][23] For example, a novel piperazine derivative was found to effectively inhibit cancer cell proliferation with GI50 values ranging from 0.06 to 0.16 µM by inhibiting multiple cancer signaling pathways.[21]

Experimental Protocol: MTT Assay for Cytotoxicity [1][18]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[1]

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[1]

-

Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathway: Anticancer Mechanism of Piperazinylthiazole Scaffolds

Caption: Putative anticancer signaling pathways modulated by piperazinylthiazole scaffolds.

Table 2: Selected Anticancer Activities of Piperazinylthiazole Derivatives

| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |

| Vindoline-piperazine conjugates | Breast cancer (MDA-MB-468) | GI50 | 1.00 µM | [11] |

| Vindoline-piperazine conjugates | Non-small cell lung cancer (HOP-92) | GI50 | 1.35 µM | [11] |

| Novel piperazine derivative | Leukemia (K562) | GI50 | 0.06-0.16 µM | [21] |

| Phenylpiperazine derivatives of 1,2-benzothiazine | Breast adenocarcinoma (MCF7) | Cytotoxicity | Comparable to doxorubicin | [18] |

C. Neuroprotective Effects and Other CNS Activities

The blood-brain barrier permeability of many piperazine derivatives makes this scaffold particularly attractive for targeting central nervous system (CNS) disorders.[7] Research into piperazinylthiazole derivatives has revealed their potential in treating neurodegenerative diseases like Alzheimer's disease and other neurological conditions.[22][24]

In the context of Alzheimer's disease, these compounds have been designed as multi-target agents, simultaneously inhibiting acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and β-amyloid aggregation.[22] Some thiazole-clubbed piperazine derivatives have shown potent AChE inhibitory activity at submicromolar concentrations (IC50 = 0.151 µM).[22]

Furthermore, piperazine derivatives have been shown to exert neuroprotective effects through the potentiation of TRPC6 channels, which play a role in regulating the stability of dendritic spines and memory formation.[24] Activation of TRPC6 can lead to neuroprotective signaling cascades, including the activation of CREB, which promotes the transcription of brain-derived neurotrophic factor (BDNF).[24][25]

Other CNS-related activities include the inhibition of monoamine oxidase A (MAO-A), an important target for the treatment of depression and other neurological disorders.[26] Novel thiazolylhydrazine-piperazine derivatives have been identified as highly potent and selective MAO-A inhibitors, with IC50 values as low as 0.057 µM.[26]

Experimental Protocol: Ellman's Method for Acetylcholinesterase Inhibition [14][27][28]

-

Reagent Preparation: Prepare a phosphate buffer (0.1 M, pH 8.0), a solution of acetylthiocholine iodide (ATCI, the substrate), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), and a solution of the acetylcholinesterase (AChE) enzyme.[14]

-

Plate Setup: In a 96-well microplate, set up blank wells (buffer only), control wells (buffer, enzyme, and solvent), and test wells (buffer, enzyme, and various concentrations of the inhibitor).[14]

-

Pre-incubation: Pre-incubate the plate for a defined period (e.g., 15 minutes at 37°C) to allow the inhibitor to interact with the enzyme.[14]

-

Reaction Initiation: Initiate the reaction by adding the ATCI and DTNB solutions to all wells. The AChE will hydrolyze ATCI to thiocholine, which then reacts with DTNB to produce a yellow-colored product.[14]

-

Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.[14]

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Signaling Pathway: Neuroprotective Mechanism via TRPC6 Activation

Caption: Simplified TRPC6 signaling pathway in neuroprotection.

III. Future Perspectives and Challenges

The piperazinylthiazole scaffold has unequivocally established itself as a privileged structure in drug discovery, with a demonstrated potential to yield potent and selective modulators of a wide range of biological targets. The modularity of its synthesis allows for extensive chemical diversification, paving the way for the fine-tuning of its pharmacological properties.

However, the journey from a promising scaffold to a clinically approved drug is fraught with challenges. Future research should focus on:

-

Optimizing ADMET Properties: While the piperazine moiety often confers favorable pharmacokinetic properties, a thorough evaluation and optimization of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of novel derivatives are crucial.

-

Target Deconvolution and Mechanism of Action Studies: For many of the reported activities, the precise molecular targets and mechanisms of action remain to be fully elucidated. In-depth studies are needed to identify specific protein interactions and signaling pathways.

-

In Vivo Efficacy and Safety: Promising in vitro results must be translated into in vivo efficacy in relevant animal models of disease. Comprehensive safety and toxicology studies are also essential to ensure a favorable therapeutic window.

-

Combating Drug Resistance: In the context of antimicrobial and anticancer applications, it is vital to investigate the potential for resistance development and to design strategies to overcome it, such as combination therapies or the development of compounds that target novel resistance mechanisms.

References

- 1. benchchem.com [benchchem.com]

- 2. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]

- 4. scribd.com [scribd.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. TRPC6 - Wikipedia [en.wikipedia.org]

- 9. Thiazole synthesis [organic-chemistry.org]

- 10. 2024.sci-hub.st [2024.sci-hub.st]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. nanobioletters.com [nanobioletters.com]

- 14. benchchem.com [benchchem.com]

- 15. Molecular Mechanism by Which TRPC6 Regulates Calcium Signaling and Neuroinflammation in the Onset and Development of Ischemic Stroke: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Broth Microdilution | MI [microbiology.mlsascp.com]

- 17. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 18. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 19. protocols.io [protocols.io]

- 20. Monoamine Oxidase Inhibitors (MAOIs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Neuroprotective intracellular signaling pathways in the central nervous system involving TRPC6 activation [pfocr.wikipathways.org]

- 25. mdpi.com [mdpi.com]

- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. japsonline.com [japsonline.com]

- 28. researchgate.net [researchgate.net]

The 2-Aminothiazole Scaffold: A Privileged Motif for Kinase Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 2-aminothiazole core is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This guide provides a comprehensive technical overview of the discovery and development of 2-aminothiazole derivatives as potent kinase inhibitors. We will explore the synthetic strategies, delve into the intricacies of structure-activity relationships (SAR), and elucidate the mechanisms of action that underpin their therapeutic potential. This document is designed to serve as a practical resource for researchers actively engaged in the field of kinase inhibitor drug discovery, offering both foundational knowledge and actionable experimental protocols.

Introduction: The Rise of a Versatile Kinase Inhibitor Scaffold

Protein kinases play a pivotal role in cellular signaling, regulating a vast array of processes including cell growth, proliferation, differentiation, and apoptosis.[2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The 2-aminothiazole scaffold has emerged as a particularly fruitful starting point for the design of kinase inhibitors. These compounds frequently act as ATP-competitive inhibitors, occupying the ATP-binding pocket of kinases that are essential for signal transduction pathways implicated in tumorigenesis, such as cell proliferation, survival, and angiogenesis.[1]

A landmark example of the successful application of the 2-aminothiazole scaffold is the discovery of Dasatinib, a potent inhibitor of the Src family and Bcr-Abl kinases, which is now an FDA-approved treatment for chronic myeloid leukemia (CML).[2][3][4] The journey from the initial identification of a weakly active 2-aminothiazole hit to the development of a clinically effective drug underscores the power of iterative medicinal chemistry and robust biological evaluation.

This guide will dissect the key elements of this journey, providing a framework for the rational design and development of novel 2-aminothiazole-based kinase inhibitors.

Medicinal Chemistry: Synthesizing and Optimizing the Core

The chemical tractability of the 2-aminothiazole core is a significant advantage in drug discovery, allowing for the rapid generation of diverse compound libraries to explore structure-activity relationships.

The Hantzsch Thiazole Synthesis: A Foundational Reaction

The most prevalent and efficient method for constructing the 2-aminothiazole ring is the Hantzsch thiazole synthesis.[1] This reaction involves the cyclocondensation of an α-haloketone with a thiourea or a derivative thereof.[4][5][6]

Reaction Scheme:

Caption: General scheme of the Hantzsch thiazole synthesis.

Mechanism Overview:

-

Nucleophilic Attack: The sulfur atom of the thiourea acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone in an SN2 reaction.

-

Intramolecular Cyclization: The nitrogen of the intermediate then attacks the carbonyl carbon, forming the five-membered thiazole ring.

-

Dehydration: The resulting intermediate undergoes dehydration to yield the aromatic 2-aminothiazole product.

A detailed mechanistic illustration is provided below:

Caption: Stepwise mechanism of the Hantzsch thiazole synthesis.

Structure-Activity Relationship (SAR) Studies: A Roadmap to Potency and Selectivity

The discovery of potent and selective kinase inhibitors from a 2-aminothiazole starting point is a testament to the power of iterative SAR studies. High-throughput screening often identifies initial hits with modest activity, which are then systematically modified to enhance their biological profile.[3][4]

Key SAR Insights for 2-Aminothiazole Kinase Inhibitors:

| Position of Substitution | General Observations | Example |

| 2-Amino Group | Crucial for interaction with the hinge region of the kinase ATP-binding site. Acylation or substitution with various heterocyclic rings can significantly impact potency and selectivity. | In Dasatinib, this position is substituted with a 2-methyl-4-pyrimidinyl group, which forms key hydrogen bonds.[2][3] |

| C4 Position | Substitution at this position can influence interactions with the solvent-exposed region of the ATP-binding pocket. | Often substituted with aryl or heteroaryl groups to enhance potency and modulate physicochemical properties. |

| C5 Position | This position offers a vector for introducing solubilizing groups or moieties that can interact with the ribose-binding pocket or the outer regions of the active site. | Carboxamide derivatives at this position have been shown to be critical for the activity of Dasatinib and related compounds.[2][3] |

Logical Progression of SAR:

Caption: Iterative SAR optimization workflow.

Biological Evaluation: From Bench to Preclinical Models

A robust and multi-tiered biological evaluation cascade is essential to characterize the activity of 2-aminothiazole derivatives and guide the SAR process.

Biochemical Assays: Quantifying Kinase Inhibition

Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.

This is considered a gold-standard method for its direct measurement of substrate phosphorylation.[7][8]

Principle: The assay measures the transfer of a radiolabeled phosphate group (from [γ-32P]ATP or [γ-33P]ATP) to a specific peptide or protein substrate by the kinase. The phosphorylated substrate is then captured on a filter membrane, and the amount of incorporated radioactivity is quantified.

Experimental Protocol: Radiometric Filter Binding Assay

-

Reaction Setup: In a 96-well plate, combine the kinase, the peptide or protein substrate, and the test compound at various concentrations.

-

Initiation: Start the reaction by adding a solution containing MgCl2 and [γ-33P]ATP.

-

Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

-

Termination and Capture: Stop the reaction by adding a solution of phosphoric acid. Transfer the reaction mixture to a filter plate (e.g., phosphocellulose or glass fiber) to capture the phosphorylated substrate.

-

Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.

-

Quantification: Add scintillation cocktail to the wells and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value.

This is a fluorescence resonance energy transfer (FRET)-based assay that measures the binding affinity of a compound to the kinase active site.[9][10]

Principle: The assay utilizes a europium (Eu)-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor® 647-labeled, ATP-competitive kinase inhibitor (tracer). When both the antibody and the tracer are bound to the kinase, a high FRET signal is generated. A test compound that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.

Experimental Workflow:

Caption: LanthaScreen® Kinase Binding Assay workflow.

Cellular Assays: Assessing Activity in a Biological Context

Cellular assays are crucial for determining if a compound can engage its target in a cellular environment and exert a desired biological effect.

These assays measure the ability of a compound to inhibit the growth of cancer cell lines.

MTT Assay:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[11]

Experimental Protocol: MTT Cell Proliferation Assay

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a detergent solution to solubilize the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-